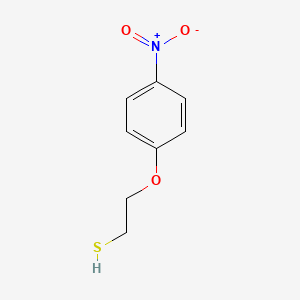

2-(4-Nitrophenoxy)ethanethiol

Description

Contextual Significance in Organic Chemistry and Materials Science

The importance of 2-(4-Nitrophenoxy)ethanethiol is derived from its applicability in both organic synthesis and the fabrication of advanced materials.

In organic chemistry , the compound serves as a valuable building block. The thiol group is particularly reactive, capable of forming disulfide bonds through oxidation. This reversible covalent chemistry has been exploited in the design of macromolecular structures. For instance, research has shown that this compound can be covalently attached to polyphenylene dendrimers functionalized with thiols. rsc.orgrsc.org The formation of disulfide linkages allows for the stable incorporation of the molecule as a guest within the dendrimer host. rsc.org Crucially, these disulfide bonds can be quantitatively cleaved under reductive conditions, enabling the controlled release of the nitrophenol derivative. rsc.orgrsc.org

In materials science , this compound is primarily used to create functionalized surfaces and nanoparticles. The thiol group has a strong affinity for noble metal surfaces, most notably gold. sigmaaldrich.com This interaction is the foundation for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the chemical and physical properties of a substrate. sigmaaldrich.comosu.edu By forming a SAM, this compound can impart the specific properties of its nitrophenyl headgroup onto a surface. This is instrumental in applications such as:

Nanoparticle Functionalization : Coating gold nanoparticles to create stable, functionalized nanomaterials for various applications. mdpi.com

Responsive Materials : The electroactive nature of the nitro group allows for the creation of surfaces that can respond to electrochemical stimuli. researchgate.net

Controlled Release Systems : As demonstrated with dendrimers, the molecule can be incorporated into larger systems and released on demand, a principle applicable to drug delivery or sensor technology. rsc.orgrsc.org

Overview of Unique Structural Features for Research Exploration

The utility of this compound in research is a direct result of its distinct molecular architecture. Each component of the molecule offers a specific function that can be harnessed for different scientific purposes.

| Structural Feature | Description & Significance for Research |

| Thiol Group (-SH) | This sulfur-containing functional group is the key to the molecule's ability to anchor to metal surfaces, particularly gold, forming a stable, semi-covalent bond. sigmaaldrich.com It is the basis for its use in self-assembled monolayers and nanoparticle functionalization. sigmaaldrich.commdpi.com The thiol group can also be oxidized to form a disulfide bond (-S-S-), a reversible covalent linkage used in dynamic chemical systems. rsc.orgrsc.org |

| Nitrophenyl Group | This aromatic group serves as both a chromophore and an electroactive moiety. As a chromophore, it has a characteristic maximum UV-Vis absorption at approximately 310 nm, which is useful for spectroscopic detection and characterization. rsc.orgrsc.org The nitro group is also electrochemically active and can be reduced, a property that is central to its use in developing electrochemical sensors and responsive surfaces. researchgate.net |

| Ether Linkage & Ethylene (B1197577) Spacer | The flexible ethylene spacer (-CH₂-CH₂-) and ether linkage (-O-) separate the reactive thiol anchor from the functional nitrophenyl headgroup. This separation is critical for allowing the molecules to pack efficiently and form well-ordered self-assembled monolayers on a surface. sigmaaldrich.comacs.org |

The modular nature of this compound, with its distinct anchoring group, functional headgroup, and flexible spacer, makes it a powerful tool for chemists and material scientists aiming to design and control the properties of matter at the molecular level.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-9(11)7-1-3-8(4-2-7)12-5-6-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWPAIFMPOCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Nitrophenoxy Ethanethiol

Established Synthetic Pathways

Traditional methods for synthesizing 2-(4-Nitrophenoxy)ethanethiol typically rely on well-documented reactions, often performed in multiple steps that involve the use of phenolic and halogenated starting materials, and frequently proceed through a thioacetate (B1230152) intermediate.

A common and established route to this compound begins with the reaction of a phenolic precursor, 4-nitrophenol (B140041), with a halogenated ethanol (B145695) derivative. One such pathway involves the synthesis of an intermediate, 2-(4-Nitrophenoxy)ethyl chloride. prepchem.com This is achieved through a Williamson ether synthesis, where the sodium or potassium salt of 4-nitrophenol reacts with a dihalogenated ethane (B1197151), such as 1-bromo-2-chloroethane, or with 2-chloroethanol (B45725) itself under basic conditions.

A described synthesis for the related intermediate 2-(4-Nitrophenoxy)ethyl chloride involves reacting 4-nitrophenol with 2-(benzenesulphonyloxy)ethyl chloride in the presence of anhydrous potassium carbonate in methyl ethyl ketone. prepchem.com The resulting chloro-intermediate is then converted to the target thiol. This conversion is typically accomplished by nucleophilic substitution, where the chlorine atom is displaced by a sulfur-containing nucleophile. A common method involves reacting the alkyl chloride with sodium bisulfide (NaSH).

Reaction Scheme:

Formation of the ether intermediate:

4-Nitrophenol + 2-Chloroethanol (or derivative) → 2-(4-Nitrophenoxy)ethyl chloride

Conversion to the thiol:

2-(4-Nitrophenoxy)ethyl chloride + NaSH → this compound + NaCl

This multi-step approach allows for the use of readily available starting materials but may require purification of the intermediate product before proceeding to the final step.

An alternative and often preferred method for introducing the thiol group involves the use of a thioacetate intermediate. This pathway avoids the direct use of hydrogen sulfide (B99878) or its salts, which can be hazardous. In this approach, the halogenated intermediate, such as 2-(4-Nitrophenoxy)ethyl chloride, is first treated with a thioacetate salt, typically potassium thioacetate. amazonaws.com This reaction produces S-(2-(4-nitrophenoxy)ethyl) ethanethioate.

The resulting thioacetate ester is then hydrolyzed under acidic or basic conditions to yield the final this compound. This two-step conversion from the halide is often cleaner and provides better control over the reaction, minimizing the formation of disulfide byproducts that can occur with direct thiolation methods. amazonaws.com

Reaction Scheme:

Formation of the thioacetate ester:

2-(4-Nitrophenoxy)ethyl chloride + Potassium Thioacetate → S-(2-(4-nitrophenoxy)ethyl) ethanethioate + KCl

Hydrolysis to the thiol:

S-(2-(4-nitrophenoxy)ethyl) ethanethioate + H₂O (in acid or base) → this compound + Acetic Acid (or acetate (B1210297) salt)

Emerging Synthetic Approaches and Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and higher-yielding methods for synthesizing compounds like this compound.

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. semanticscholar.orgresearchgate.net For the synthesis of this compound, this can involve several considerations:

Use of Greener Solvents: Replacing traditional volatile organic solvents like methyl ethyl ketone with more environmentally benign alternatives such as bio-based solvents. mdpi.com

Catalysis: Employing catalytic systems to improve reaction efficiency and reduce waste. mdpi.com For instance, phase-transfer catalysts can enhance the reaction rate between the aqueous and organic phases in the Williamson ether synthesis step.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy. amazonaws.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com Instead of conventional heating, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. anton-paar.com This technology can be adapted for the synthesis of this compound, particularly in the conversion of the halide intermediate to the thiol using potassium thioacetate. amazonaws.com

Studies have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. amazonaws.comresearchgate.netnih.gov This rapid, one-pot synthesis approach is also cost-effective as it saves time and materials. amazonaws.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of reactants.

For the multi-step synthesis, the choice of base and solvent in the ether synthesis step can significantly impact the yield. In the subsequent conversion to the thiol, controlling the stoichiometry of the sulfur nucleophile is important to prevent the formation of disulfide byproducts.

In microwave-assisted synthesis, parameters such as the target temperature and hold time are optimized to maximize the conversion to the desired thiol product. amazonaws.com For example, a study on the synthesis of various alkane thiols from halides found that 120°C was an optimal reaction temperature. amazonaws.com The table below illustrates a comparison of typical reaction conditions.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours to over a day | 15 - 60 minutes amazonaws.com |

| Temperature | Reflux temperature of the solvent (e.g., 80°C for MEK) prepchem.com | Optimized target temperature (e.g., 120-140°C) amazonaws.com |

| Yield | Moderate to good | Often higher, potentially >90% amazonaws.com |

| Process | Multi-step with intermediate isolation | Can be adapted to a one-pot synthesis amazonaws.com |

Reactivity and Advanced Chemical Transformations of 2 4 Nitrophenoxy Ethanethiol

Thiol-Ene "Click" Chemistry Investigations

The thiol-ene reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org This transformation can proceed through two primary mechanistic pathways: a radical-mediated addition or a nucleophilic Michael addition. Both pathways are highly efficient and are considered examples of "click" chemistry. alfa-chemistry.com

Radical-Mediated Anti-Markovnikov Addition Pathways

The radical-mediated thiol-ene reaction is a chain reaction initiated by the formation of a thiyl radical (RS•). alfa-chemistry.com This radical then adds to an alkene in an anti-Markovnikov fashion, meaning the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain. wikipedia.org This process is highly regioselective and yields the anti-Markovnikov product exclusively. nih.gov

The general mechanism proceeds as follows:

Initiation: A thiyl radical is generated from the thiol, typically by a radical initiator or photolysis. alfa-chemistry.com

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen from another thiol molecule, forming the thioether product and a new thiyl radical. wikipedia.org

Termination: The reaction is terminated by the combination of two radicals. alfa-chemistry.com

Photoinitiation is a common method for generating the necessary thiyl radicals for the thiol-ene reaction. nih.gov This is typically achieved by irradiating the reaction mixture with UV light in the presence of a photoinitiator. nih.gov The photoinitiator absorbs light and generates radicals that can then abstract a hydrogen atom from the thiol, initiating the chain reaction. researchgate.net For 2-(4-nitrophenoxy)ethanethiol, this process would involve the formation of the 2-(4-nitrophenoxy)ethanethiyl radical, which would then react with an alkene.

The efficiency of photoinitiated thiol-ene reactions can be influenced by various experimental parameters, including light intensity, temperature, and the presence of oxygen, which can quench the radical reaction. nih.govnih.gov Cooling the reaction mixture has been shown to be beneficial for the conversion in some cases. nih.gov

Photoinitiators are crucial for the efficient initiation of radical thiol-ene reactions. researchgate.net They can be classified into two main types:

Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form radicals. Examples include 2,2-dimethoxy-2-phenylacetophenone (DMPA). sci-hub.box These radicals can then abstract a hydrogen from the thiol. sci-hub.box

Type II Photoinitiators (H-abstraction Type): These initiators, such as benzophenone, require a co-initiator or synergist (often a hydrogen donor like an amine or a thiol) to generate radicals. sci-hub.box The photoexcited initiator abstracts a hydrogen atom from the thiol to produce a thiyl radical. sci-hub.box

In some systems, a photosensitizer is used to absorb light at a specific wavelength and then transfer that energy to the photoinitiator, which then initiates the reaction. nih.gov The choice of photoinitiator can significantly impact the reaction efficiency. sci-hub.box

| Photoinitiator Type | Mechanism | Examples |

| Type I | Unimolecular cleavage to form radicals | 2,2-dimethoxy-2-phenylacetophenone (DMPA) |

| Type II | Hydrogen abstraction from a donor (e.g., thiol) | Benzophenone (BP) |

This table provides representative examples of photoinitiators and is not based on specific experimental data for this compound.

The rate of the reaction is also dependent on the rate of radical generation by the initiator. wikipedia.org In photoinitiated reactions, when the radical generation is the rate-limiting step, an induction period may be observed at the beginning of the reaction. wikipedia.org

| Factor | Influence on Kinetics |

| Thiol Concentration | Can be a determining factor in the overall reaction rate. wikipedia.org |

| Alkene Concentration | Can be a determining factor in the overall reaction rate. wikipedia.org |

| Initiator Concentration | Affects the rate of radical generation and thus the overall reaction rate. |

| Alkene Structure | Electron-rich alkenes tend to be more reactive. wikipedia.org |

This table outlines general kinetic influences in thiol-ene reactions and is not based on specific experimental data for this compound.

Nucleophile-Catalyzed Thiol-Michael Addition Mechanisms

The thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate or a maleimide. usm.edunsf.gov This reaction is typically catalyzed by a base or a nucleophile. alfa-chemistry.comnsf.gov The catalyst deprotonates the thiol to form a thiolate anion, which is a potent nucleophile that then attacks the alkene. nsf.gov

For this compound, the presence of the electron-withdrawing nitro group on the aromatic ring is expected to increase the acidity of the thiol proton, making it more susceptible to deprotonation. This would likely enhance its reactivity in base-catalyzed Michael additions compared to alkyl thiols.

In a base-mediated thiol-Michael addition, a base is used to deprotonate the thiol, generating a thiolate anion. nsf.gov This thiolate then adds to the electron-deficient alkene in a 1,4-conjugate addition. researchgate.net The resulting enolate is then protonated, often by another thiol molecule, to give the final product and regenerate the thiolate. nsf.gov

Common bases used for this reaction include amines (such as triethylamine) and phosphines. alfa-chemistry.comusm.edu Primary amines have been shown to be more effective catalysts than secondary or tertiary amines in some cases. usm.edu The choice of catalyst can significantly affect the reaction rate. researchgate.net

The general mechanism is as follows:

Oxidative and Reductive Transformations

The thiol group of this compound is readily susceptible to oxidation and reduction, primarily involving the formation and cleavage of disulfide bonds.

The oxidation of thiols is a common method for synthesizing disulfide bonds. researchgate.net This process can be achieved through various oxidants, with sulfuryl fluoride showing exceptional selectivity towards thiols. researchgate.net The reaction to form a disulfide bond from two thiol molecules is a redox reaction where the thiol is oxidized. libretexts.org

In biological systems, the oxidation of cysteine thiols by reactive oxygen, nitrogen, or chlorine species leads to the formation of unstable sulfenic acid intermediates. nih.gov These intermediates rapidly react with other thiols to form disulfide bonds. nih.gov

Disulfide bonds can be cleaved back to their corresponding thiols through reduction. This reversible nature is crucial in many biological processes and material applications. Common reducing agents used in the laboratory include dithiothreitol (DTT) and β-mercaptoethanol. libretexts.org

The cleavage of disulfide bonds can also be achieved through thiol-disulfide exchange reactions. researchgate.net In this process, a free thiol attacks one of the sulfur atoms of the disulfide bond in an SN2-like manner, forming a new disulfide bond and releasing the other thiol. libretexts.orgresearchgate.net The rate of this exchange is influenced by the pKa of the thiols involved. researchgate.net The regeneration of disulfide bonds from a reduced state can occur through air oxidation. nih.gov

Coordination Chemistry and Ligand Behavior

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it a potential ligand for coordination with metal ions. The "soft" nature of the sulfur atom suggests a strong affinity for "soft" metal ions such as gold, silver, and mercury. This interaction is the basis for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.

In these SAMs, the thiol group binds to the metal surface, while the nitrophenoxy group is exposed, allowing for the modification of the surface's chemical and physical properties. The nitro group, being electroactive, can impart responsiveness to electrochemical stimuli.

Exploration of Metal Complex Formation Potential

The molecular architecture of this compound, featuring a soft thiol donor site, a nitro group, and an ether linkage, provides multiple coordination possibilities, making it a versatile ligand for the formation of metal complexes. The presence of the electron-withdrawing nitro group can influence the electronic environment of the resulting metal center, potentially enhancing its reactivity and stability.

The thiol group (-SH) is a primary site for coordination with metal ions. As a soft ligand, it exhibits a strong affinity for soft metal ions. The sulfur atom of the thiol group possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. This interaction is fundamental to the formation of a wide array of metal-thiolate complexes. The acidity of the thiol proton can be influenced by the electron-withdrawing nature of the 4-nitrophenoxy group, which can affect the stability and reactivity of the resulting metal complexes.

The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with various metal salts in a suitable solvent. The resulting complexes are often crystalline solids and can be characterized using a range of analytical techniques to elucidate their structure and properties. researchgate.net

Table 1: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the thiol group to the metal center by observing shifts in the S-H stretching frequency. |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, providing insights into the geometry and electronic structure of the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the structure of diamagnetic complexes in solution. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complexes. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal ion. |

The synthesis often involves a template method where the metal ion directs the stereochemical outcome of the reaction. researchgate.net These complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and reaction conditions. nih.govnih.gov

Catalytic Activity of this compound-Derived Metal Complexes

Metal complexes derived from ligands containing sulfur and nitrogen donor atoms have shown significant catalytic activity in various organic transformations. nih.govmdpi.com The catalytic performance is influenced by the nature of the metal ion, the ligand framework, and the reaction conditions. mdpi.commdpi.com

For instance, copper(II) complexes with Schiff base ligands have been effective catalysts for the reduction of 4-nitrophenol (B140041). mdpi.com The catalytic activity is often dependent on the amount of catalyst used, with an optimal loading leading to the highest conversion rates. mdpi.com Furthermore, the recyclability and reproducibility of these catalysts are important aspects of their practical application, with some complexes showing consistent performance over multiple cycles. mdpi.com

The electronic and steric effects of the ligand play a crucial role in determining the catalytic activity. mdpi.com The electron-withdrawing nitro group in this compound can enhance the Lewis acidity of the metal center, thereby increasing its catalytic potential.

Nucleophilic and Electrophilic Reactions

The presence of the nucleophilic thiol group and the aromatic ring susceptible to electrophilic substitution endows this compound with a rich and varied reaction chemistry.

Reactions with Carbonyl Compounds for Heterocyclic Synthesis (e.g., Thiocrown Ethers)

The thiol group of this compound can act as a nucleophile and react with various carbonyl compounds to form heterocyclic structures. These reactions are fundamental in the synthesis of a wide range of sulfur-containing heterocycles, which are important motifs in medicinal and materials chemistry. whiterose.ac.uk

One notable application is in the synthesis of thiocrown ethers. This can be achieved through reactions with appropriate dielectrophiles, such as dihaloalkanes or oligo(ethylene glycol) ditosylates, under basic conditions. The base deprotonates the thiol to form a more nucleophilic thiolate, which then undergoes sequential nucleophilic substitution reactions to form the macrocyclic thiocrown ether.

Conjugate Addition Reactions (e.g., 1,6-addition to p-quinone methides)

The thiol group of this compound can participate in conjugate addition reactions, a powerful tool for carbon-sulfur bond formation. nih.govmasterorganicchemistry.com One such reaction is the 1,6-conjugate addition to p-quinone methides (p-QMs). rsc.org

p-Quinone methides are reactive intermediates that can undergo nucleophilic addition at the exocyclic methylene (B1212753) carbon. rsc.org The addition of the thiol to the p-QM proceeds via a Michael-type reaction, leading to the formation of a substituted phenol derivative. masterorganicchemistry.comnih.gov This reaction is often catalyzed by a base, which generates the thiolate anion as the active nucleophile. nih.gov

Table 2: General Scheme of 1,6-Addition to p-Quinone Methides

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | p-Quinone Methide | Base (e.g., DBU) | 4-(1-(2-(4-nitrophenoxy)ethylthio)alkyl)phenol |

This transformation has been utilized in the synthesis of various biologically active molecules and complex natural products. rsc.org The development of asymmetric versions of this reaction allows for the stereoselective synthesis of chiral sulfur-containing compounds. rsc.org

Reactivity of this compound in Nucleophilic Amine/Thiol Substitution Reactions Remains an Area for Further Investigation

Detailed research findings and specific data on the reactivity of this compound as a nucleophile in amine and thiol substitution reactions are not extensively documented in publicly available scientific literature. While the chemical structure of this compound, featuring a thiol group, suggests its potential to act as a nucleophile, specific studies detailing its reaction kinetics, mechanisms, and substrate scope in substitution reactions with amines and other thiols are not readily found.

The thiol group (-SH) is known to be a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This nucleophilicity allows it to participate in various substitution reactions, displacing leaving groups from electrophilic centers. In the context of amine/thiol substitution reactions, this compound would be expected to engage in nucleophilic attack on suitable substrates.

For instance, in a hypothetical reaction with an alkyl halide, the thiol group of this compound could displace the halide ion, forming a new carbon-sulfur bond. Similarly, in thiol-disulfide exchange reactions, the thiol would attack a disulfide bond, leading to the formation of a new disulfide and the release of another thiol.

Computational modeling has been suggested as a method to predict the reactivity of this compound, including the simulation of its behavior in nucleophilic attacks. Such studies could provide theoretical insights into reaction pathways and energetics. Furthermore, pH-dependent kinetic studies would be crucial to understanding the role of the thiol's deprotonation to the more reactive thiolate in these substitution reactions. However, experimental data from such studies specifically involving this compound in amine or thiol substitutions is not currently available in the reviewed literature.

Due to the absence of specific research data, a detailed analysis of the reactivity of this compound in this context cannot be provided at this time. Further experimental investigation is required to elucidate the specific pathways, rates, and outcomes of its reactions as a nucleophile with various amines and thiols.

Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrophenoxy Ethanethiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 2-(4-Nitrophenoxy)ethanethiol, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The aromatic protons of the 4-nitrophenoxy group exhibit a characteristic splitting pattern due to their substitution. The two protons adjacent to the ether linkage (H-2, H-6) are chemically equivalent, as are the two protons adjacent to the nitro group (H-3, H-5). This results in a distinct AA'BB' system, which often appears as two doublets. Based on analyses of similar 4-nitrophenyl derivatives, the protons ortho to the electron-withdrawing nitro group (H-3, H-5) are expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the protons ortho to the electron-donating ether oxygen (H-2, H-6) rsc.orgrsc.orgchegg.com.

The aliphatic portion of the molecule, the ethanethiol (B150549) chain, gives rise to signals corresponding to the methylene (B1212753) (-CH₂-) groups and the thiol (-SH) proton. The methylene protons adjacent to the phenoxy oxygen (-O-CH₂-) are deshielded and appear as a triplet. The methylene protons adjacent to the sulfur atom (-CH₂-SH) are expected to appear as a quartet or a triplet of triplets due to coupling with both the adjacent methylene protons and the thiol proton. The thiol proton itself typically appears as a broad singlet or a triplet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on spectral analysis of analogous compounds.

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-3, H-5 (Aromatic) | ~8.20 | Doublet | ~9.0 Hz |

| H-2, H-6 (Aromatic) | ~7.00 | Doublet | ~9.0 Hz |

| -O-CH₂- | ~4.30 | Triplet | ~6-7 Hz |

| -CH₂-SH | ~3.00 | Quartet | ~6-8 Hz |

| -SH | ~1.60 | Triplet | ~8 Hz |

¹³C NMR spectroscopy identifies the chemical environment of each carbon atom, providing a map of the molecule's carbon framework. In this compound, the symmetry of the para-substituted benzene (B151609) ring results in four distinct signals for the six aromatic carbons. The carbon atom bearing the nitro group (C-4) and the carbon atom attached to the ether oxygen (C-1) are quaternary and significantly deshielded. The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and hybridization state udel.educhemguide.co.uk. The carbon attached to the highly electronegative nitro group is expected at a high chemical shift, while the carbon attached to the ether oxygen also appears downfield.

The aliphatic carbons also show distinct signals. The carbon of the methylene group bonded to the electronegative oxygen (-O-CH₂-) is deshielded and appears in the 60-70 ppm range. The carbon adjacent to the sulfur atom (-CH₂-SH) is less deshielded and resonates at a lower chemical shift, typically in the 20-30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of analogous compounds. rsc.org

| Carbon Atom | Predicted δ (ppm) |

| C-1 (C-O) | ~164 |

| C-4 (C-NO₂) | ~142 |

| C-2, C-6 | ~115 |

| C-3, C-5 | ~126 |

| -O-CH₂- | ~68 |

| -CH₂-SH | ~25 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the -O-CH₂- and -CH₂-SH signals, confirming their adjacent positions. It would also show a correlation between the -CH₂-SH protons and the -SH proton. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include the one between the -O-CH₂- protons and the aromatic C-1 carbon, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It can help confirm the substitution pattern on the aromatic ring by showing spatial correlations between the aliphatic chain protons and the ortho-aromatic protons (H-2, H-6). ipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The photophysical properties, such as absorption and emission of light, are largely dictated by the nature of the chromophores present.

The UV-Vis absorption spectrum of this compound is dominated by the 4-nitrophenoxy chromophore. This group contains a benzene ring substituted with a strong electron-withdrawing nitro group (-NO₂) and an electron-donating ether group (-OR). This arrangement facilitates intramolecular charge transfer (ICT) and gives rise to strong absorption bands in the UV region.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. A characteristic high-energy band is expected below 250 nm, with a lower-energy, charge-transfer band appearing at longer wavelengths, typically around 300-320 nm. The ethanethiol substituent has a minimal effect on the position of these primary absorption maxima, as it is electronically isolated from the aromatic π-system.

Nitroaromatic compounds like this compound are often poorly fluorescent or non-fluorescent. This is typically due to efficient intersystem crossing from the excited singlet state to a triplet state, which deactivates non-radiatively.

However, the photophysical properties can be significantly altered upon derivatization of the terminal thiol group. For instance, linking the thiol to other molecular systems can modulate the electronic properties and potentially introduce a fluorescent response. The fluorescence of such derivatives is often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net In polar solvents, the excited state with significant intramolecular charge transfer character is stabilized, which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.netmdpi.com The study of these solvatochromic shifts in derivatized systems can provide valuable information about the change in dipole moment upon excitation and the nature of the excited state. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method is instrumental in determining the molecular weight and elemental composition of a compound, providing critical data for structural elucidation and purity verification.

MALDI-TOF Spectrometry for Molecular Weight Confirmation and Structural Purity

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules by gently converting them into gas-phase ions without significant fragmentation. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. The time it takes for these newly formed ions to travel through a flight tube to a detector is measured. This "time-of-flight" is directly proportional to the mass-to-charge ratio of the ion, allowing for precise molecular weight determination.

For this compound, MALDI-TOF analysis would be employed to confirm its molecular weight. The expected outcome would be the detection of a primary ion peak corresponding to the protonated molecule [M+H]⁺. The presence of a dominant peak at the expected mass-to-charge ratio would serve as strong evidence for the successful synthesis of the target compound.

Furthermore, MALDI-TOF is an effective tool for assessing structural purity. The spectrum can reveal the presence of impurities, unreacted starting materials, or by-products, which would appear as additional peaks at different mass-to-charge ratios. The relative intensities of these peaks can provide a semi-quantitative measure of the sample's purity.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision is crucial for determining the elemental composition of a compound. While low-resolution mass spectrometry can confirm the nominal molecular weight, HRMS can distinguish between different molecular formulas that have the same nominal mass. cernobioscience.com

For this compound (C₈H₉NO₃S), the theoretical exact mass of the neutral molecule is calculated by summing the exact masses of its constituent isotopes. HRMS analysis would measure the mass of the molecular ion with very high accuracy. This experimental mass is then compared against a database of possible elemental formulas. The high accuracy of the measurement significantly narrows down the number of potential formulas, often leaving only one plausible option, thereby confirming the elemental composition. cernobioscience.com The isotopic distribution pattern observed in the spectrum provides further confirmation of the assigned formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃S |

| Theoretical Monoisotopic Mass | 199.0303 Da |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a non-destructive technique used to identify the functional groups present within a molecule. journalwjbphs.com When a molecule is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The molecule absorbs radiation at frequencies corresponding to these vibrations, and the resulting absorption spectrum provides a unique "fingerprint" of the compound. journalwjbphs.com

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The identification of these groups is a cornerstone of structural analysis in organic chemistry. thermofisher.com

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro group (Ar-NO₂) | Asymmetric & Symmetric Stretching | 1530-1500 & 1350-1330 |

| Aromatic Ring (C=C) | Stretching | 1600-1450 |

| Aryl Ether (Ar-O-C) | Asymmetric & Symmetric Stretching | 1260-1200 & 1075-1020 |

| Alkyl (C-H) | Stretching | 2960-2850 |

Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are expected.

Aromatic Ring: Multiple peaks in the 1600-1450 cm⁻¹ region indicate C=C stretching vibrations within the benzene ring.

Aryl Ether: Characteristic C-O stretching bands confirm the ether linkage between the aromatic ring and the ethyl group.

Alkyl C-H: Absorptions just below 3000 cm⁻¹ are indicative of the C-H stretching vibrations in the ethanethiol portion of the molecule.

Thiol (S-H): A weak but distinct absorption band is anticipated in the 2600-2550 cm⁻¹ region, which is characteristic of the S-H stretching vibration.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org

For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural characterization. This analysis would provide unambiguous confirmation of its molecular structure, including the conformation of the ethanethiol chain relative to the nitrophenoxy group.

While specific crystallographic data for the title compound is not available, analysis of a closely related structure, Ethyl 2-(4-nitrophenoxy)acetate, provides insight into the type of data that would be obtained. researchgate.net This related compound was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net Such an analysis for this compound would yield precise information on its unit cell dimensions and intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of molecules in the crystal lattice.

Table 3: Example Crystallographic Data from a Related Compound (Ethyl 2-(4-nitrophenoxy)acetate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.3848 | researchgate.net |

| b (Å) | 8.4482 | researchgate.net |

| c (Å) | 24.238 | researchgate.net |

| β (°) | 92.59 | researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(4-nitrophenoxy)acetate |

| 2-(2-Methoxy-4-nitrophenoxy)ethanethiol |

Computational and Theoretical Investigations of 2 4 Nitrophenoxy Ethanethiol

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are pivotal in predicting the geometry, stability, and reactivity of molecules like 2-(4-Nitrophenoxy)ethanethiol by approximating the solutions to the Schrödinger equation.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to determine the electronic properties of this compound, focusing on the distribution of electrons and the energies of the molecular orbitals. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial as they govern the molecule's reactivity.

The electronic structure is significantly influenced by its constituent functional groups. The nitrophenyl group acts as a strong electron-withdrawing moiety, which polarizes the molecule. This effect is expected to decrease the electron density on the phenoxy ring and the ether oxygen. The thiol group (-SH), conversely, is a potential electron donor.

Molecular orbital analysis suggests that the HOMO is likely distributed over the thiol group and the phenoxy ring, which are the most probable sites for electrophilic attack. The LUMO is anticipated to be localized predominantly on the electron-deficient nitrophenyl ring, indicating this region's susceptibility to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap implies a higher propensity for the molecule to undergo electronic transitions and chemical reactions.

| Orbital | Predicted Primary Localization | Associated Reactivity |

| HOMO | Thiol (-SH) group, Phenoxy oxygen | Site for oxidation, electrophilic attack |

| LUMO | Nitrophenyl ring | Site for reduction, nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicator of chemical stability and reactivity |

Conformer Analysis and Stability

The flexibility of the ethyl linker in this compound allows for the existence of various rotational isomers, or conformers. DFT calculations can map the potential energy surface by systematically rotating the key dihedral angles (e.g., O-C-C-S and C-O-C-C) to identify stable conformers and the energy barriers separating them.

Studies on similar 2-substituted ethane (B1197151) derivatives suggest that the conformational landscape is primarily governed by a balance of several factors:

Steric Hindrance: Repulsion between bulky groups, such as the nitrophenoxy and thiol moieties, favors more extended, or anti, conformations.

Electrostatic Interactions: Repulsive or attractive forces between partial charges on different parts of the molecule can influence conformational preference. The dipole moments associated with the C-S, C-O, and NO₂ groups are significant.

Hyperconjugation: Stabilizing interactions involving the transfer of electron density from bonding orbitals to adjacent antibonding orbitals can favor gauche conformations. researchgate.net

In vacuum, an anti conformation, where the thiol group and the nitrophenoxy group are positioned farthest apart, is often the most stable due to minimized steric and electrostatic repulsion. researchgate.net However, in some cases, gauche conformers can be stabilized by intramolecular forces like weak hydrogen bonds between the thiol hydrogen and the ether or nitro oxygens.

| Conformer | Dihedral Angle (O-C-C-S) | Key Stabilizing/Destabilizing Factors |

| Anti | ~180° | Minimizes steric and electrostatic repulsion. |

| Gauche | ~60° | Potentially stabilized by hyperconjugation or intramolecular hydrogen bonding; subject to steric strain. |

Reactivity Predictions and Energetic Landscapes

DFT is a powerful tool for predicting the chemical reactivity of different sites within a molecule and for mapping the energetic landscapes of potential reactions. nih.gov By calculating various reactivity descriptors, researchers can forecast how the molecule will behave in a chemical environment.

Key reactive sites in this compound include:

The Thiol Group: The S-H bond can be cleaved, making it a potential hydrogen donor and radical scavenger. The thiolate anion (S⁻), formed upon deprotonation, is a strong nucleophile.

The Aromatic Ring: The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. mdpi.com

DFT calculations can model the entire reaction pathway for processes like deprotonation, oxidation of the thiol, or nucleophilic attack on the ring. By calculating the energies of reactants, transition states, and products, an energetic landscape or reaction profile can be constructed. The height of the energy barrier (activation energy) determines the reaction rate, providing a theoretical basis for understanding reaction mechanisms and kinetics. epa.govmdpi.com

| Parameter | Definition | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | High Ea for S-H cleavage would suggest low radical scavenging activity. Low Ea for nucleophilic attack on the ring indicates high susceptibility. |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons changes. | Identifies the most electrophilic and nucleophilic sites within the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD can model the dynamic evolution of this compound, revealing its motion and interactions in various environments.

Conformational Dynamics in Solution

While DFT provides a static picture of stable conformers, MD simulations reveal the dynamic interplay between these conformations in a solvent. An MD simulation would typically place one or more molecules of this compound in a box of explicit solvent molecules (e.g., water or an organic solvent) and track their movements over time.

These simulations can reveal:

Conformational Transitions: The frequency and pathways of transitions between anti and gauche conformers.

Solvent Effects: How interactions with solvent molecules (e.g., hydrogen bonding to water) stabilize or destabilize certain conformers, potentially shifting the conformational equilibrium compared to the gas phase. researchgate.net

| Simulation Parameter | Description | Typical Application |

| Force Field | A set of parameters describing the potential energy of the system. | Defines the interactions between atoms (bonds, angles, dihedrals, non-bonded). |

| Solvent Model | Representation of the solvent (e.g., explicit water molecules or an implicit continuum). | Models the effect of the environment on the solute's behavior. |

| Ensemble (e.g., NVT, NPT) | Statistical ensemble defining the thermodynamic state (e.g., constant temperature, pressure). | Ensures the simulation samples a realistic set of molecular configurations. mdpi.com |

| Simulation Time | The duration of the simulation (nanoseconds to microseconds). | Must be long enough to observe the dynamic processes of interest, such as conformational changes. |

Applications of 2 4 Nitrophenoxy Ethanethiol in Advanced Materials and Macromolecular Science

Dendrimer Functionalization and Guest Molecule Attachment/Release Systems

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. scispace.com Their periphery can be functionalized with a variety of molecules, making them ideal carriers for guest molecules in applications such as drug delivery. mdpi.comnih.gov The terminal functional groups are key to their ability to covalently or non-covalently interact with guest molecules. researchgate.net

Covalent Loading Strategies for Macromolecular Architectures

The thiol group of 2-(4-Nitrophenoxy)ethanethiol serves as an excellent nucleophile for covalent attachment to macromolecular structures like dendrimers. A notable example is the functionalization of polyphenylene dendrimers. In this process, the thiol compound is reacted with a dendrimer that has been prepared with suitable electrophilic sites.

The covalent loading is typically achieved under mild conditions, for instance, by reacting this compound with a thioacetate-protected dendrimer in the presence of a base like dimethyl amine in a solvent such as tetrahydrofuran (THF). The base facilitates the deprotection of the thioacetate (B1230152) and the subsequent disulfide exchange or addition reaction, leading to the stable covalent attachment of the this compound to the dendrimer's periphery. Purification of the functionalized dendrimer is often accomplished through precipitation and dialysis to remove unreacted small molecules.

Table 1: Example of Reaction Conditions for Dendrimer Functionalization

| Parameter | Condition |

| Macromolecule | Thioacetate-protected Polyphenylene Dendrimer |

| Functionalizing Agent | This compound |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst/Base | Dimethyl amine |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Purification Method | Precipitation in methanol, followed by dialysis in THF |

Triggered Release Mechanisms (e.g., Reductive Cleavage)

A key advantage of incorporating the 4-nitrophenoxy group into a macromolecular system is its susceptibility to cleavage under specific chemical triggers. The nitro group on the aromatic ring is an electron-withdrawing group that can be chemically reduced to an amino group (-NH2). This transformation can, in turn, trigger the cleavage of the ether linkage, releasing the attached molecule.

This reductive cleavage serves as a powerful triggered release mechanism. The reduction of the nitro group is commonly achieved using reducing agents such as sodium borohydride in the presence of a metal catalyst or through catalytic hydrogenation. researchgate.netmdpi.com The conversion of the nitro group to an amine changes the electronic properties of the aromatic ring, facilitating the cleavage of the C-O ether bond and releasing the core molecule from the dendrimer. This controlled release is highly desirable in applications like targeted drug delivery, where the payload should only be released at a specific site or under certain physiological conditions.

Polymer Chemistry and Network Synthesis

The reactivity of the thiol group makes this compound a valuable component in polymer synthesis, particularly through "click" chemistry reactions. These reactions are known for their high efficiency, mild reaction conditions, and lack of byproducts. nih.govyoutube.com

Integration into Polymer Networks via Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a powerful and versatile method for creating polymer networks and modifying surfaces. nih.gov The reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). researchgate.net This process can be initiated by UV light or thermal initiators and is highly efficient. nih.gov

The thiol group of this compound can readily participate in these reactions. When mixed with multifunctional 'ene' monomers (e.g., di- or tri-acrylates or allyl ethers) and a photoinitiator, this compound can be integrated into a cross-linked polymer network upon exposure to UV light. researchgate.net This allows for the straightforward synthesis of functional polymer gels and materials where the 4-nitrophenoxy group is uniformly distributed throughout the polymer matrix. The step-growth mechanism of thiol-ene polymerization leads to the formation of homogeneous networks with reduced shrinkage stress compared to traditional chain-growth polymerizations. researchgate.net

Table 2: Typical Components for Thiol-Ene Polymerization

| Component Role | Example Compound(s) | Function |

| Thiol Monomer | This compound, Pentaerythritol tetrakis(3-mercaptopropionate) | Provides the thiol functional group for the addition reaction. |

| 'Ene' Monomer | Poly(ethylene glycol) diacrylate, Triallyl isocyanurate | Provides the alkene functional group; multifunctionality leads to cross-linking. |

| Initiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Generates radicals upon UV exposure to initiate the reaction. |

| Solvent | Toluene, Tetrahydrofuran (THF) | Dissolves reactants and controls viscosity (optional). |

Synthesis of Hyperbranched Polymers and Cross-linked Materials

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a dendritic, highly branched structure. rsc.org They are known for their unique properties like low viscosity, high solubility, and a high density of terminal functional groups. rsc.org Thiol-ene and thiol-yne click chemistry are increasingly used for the efficient synthesis of HBPs. rsc.orgacs.org

This compound can be incorporated into hyperbranched structures in several ways. It can be used to functionalize the periphery of a pre-synthesized hyperbranched polymer containing 'ene' terminal groups. Alternatively, it can be chemically modified to create an ABx-type monomer, where 'A' is the thiol group and 'B' represents two or more 'ene' functionalities. The polymerization of such a monomer, or the co-polymerization of A2 and CB2 type monomers, can lead to the formation of hyperbranched polythioethers containing the 4-nitrophenoxy unit. rsc.org This one-pot synthesis is often rapid and allows for the production of high molecular weight polymers with a high degree of branching. rsc.org

Surface Functionalization of Polymeric Materials

Modifying the surface of a material can impart new properties without altering its bulk characteristics. The thiol group of this compound allows it to be readily grafted onto polymer surfaces through various techniques, including thiol-ene chemistry. nih.govacs.org

In a typical "grafting to" approach, a polymer substrate is first modified to introduce 'ene' functionalities on its surface. nih.gov This can be achieved through plasma treatment, copolymerization with an 'ene'-containing monomer, or chemical modification of existing surface groups. researchgate.net The 'ene'-functionalized surface is then exposed to a solution of this compound, often with a photoinitiator, and irradiated with UV light. acs.org The thiol groups react with the surface-bound 'ene' groups, forming a stable, covalently attached layer that presents the nitrophenoxy functionality to the external environment. This method provides a straightforward way to control surface chemistry and introduce functionalities for sensing, controlled release, or further chemical modification. researchgate.net

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The unique molecular structure of this compound, featuring a thiol headgroup and a nitrophenoxy terminal group, makes it a compelling candidate for the formation of self-assembled monolayers (SAMs) on various substrates, particularly noble metals like gold, silver, and copper. researchgate.net The strong affinity of the sulfur atom for these metal surfaces drives the spontaneous organization of the molecules into a densely packed, ordered monolayer. researchgate.net

Formation of Ordered Molecular Assemblies on Substrates

The formation of SAMs from alkanethiols on metal surfaces is a well-established phenomenon, resulting in crystalline-like monolayer structures. researchgate.net The primary driving force for this self-assembly is the strong, semi-covalent bond formed between the sulfur headgroup and the metal substrate, with a sulfur-gold interaction strength on the order of 45 kcal/mol. researchgate.net In the case of this compound, the thiol group serves as the anchor, chemisorbing onto the substrate.

Once anchored, the molecules arrange themselves to maximize van der Waals interactions between the ethyl chains and dipole-dipole interactions between the terminal nitrophenoxy groups. This process leads to the formation of a well-ordered, two-dimensional molecular assembly. The final structure of the monolayer is influenced by the chemistry of the constituent molecules. researchgate.net While the initial formation of a monolayer can be rapid, achieving a well-ordered and densely packed structure often requires an extended assembly time, typically ranging from 12 hours to 2 days, to allow for the annealing of defects. researchgate.net

Research on aromatic thiol-based SAMs has demonstrated that terminal functional groups significantly influence the packing and stability of the monolayer. For instance, nitro-terminated aromatic SAMs have been shown to undergo intermolecular crosslinking upon electron irradiation, which enhances their thermal and chemical stability. chemistrysteps.com This suggests that the nitrophenoxy group in a this compound SAM could potentially be utilized to create more robust surface coatings.

Table 1: Factors Influencing the Formation of this compound SAMs

| Factor | Description | Potential Impact on SAM Formation |

| Substrate | The nature of the metal surface (e.g., gold, silver, copper). | The strength of the sulfur-metal bond and the resulting packing density of the monolayer can vary. |

| Solvent | The solvent used to dissolve the thiol for SAM formation. | Solvent choice can affect the solubility of the thiol and the kinetics of monolayer formation. |

| Concentration | The concentration of the thiol solution. | Higher concentrations can lead to faster initial monolayer formation, but may also result in more defects. |

| Temperature | The temperature at which the self-assembly process is carried out. | Temperature can influence the kinetics of assembly and the final ordering of the monolayer. |

| Immersion Time | The duration for which the substrate is immersed in the thiol solution. | Longer immersion times generally lead to more ordered and densely packed SAMs. researchgate.net |

Modulating Surface Properties and Interfacial Phenomena

The terminal functional group of a SAM dictates the chemical and physical properties of the modified surface. The 4-nitrophenoxy group of this compound is expected to impart distinct characteristics to the surface due to its electronic and steric properties. The presence of the electron-withdrawing nitro group and the polar ether linkage would likely result in a surface with a high surface free energy, making it more hydrophilic compared to SAMs terminated with nonpolar alkyl groups.

The ability to control surface wettability is a key application of SAMs. By creating patterned SAMs with regions of different terminal groups, it is possible to fabricate surfaces with spatially defined hydrophobic and hydrophilic areas. This has been demonstrated in studies using patterned SAMs to control the adhesion of biological entities.

The interfacial properties of a surface are governed by the interactions between the terminal groups of the SAM and the surrounding environment. ccspublishing.org.cn The nitrophenoxy group can participate in various non-covalent interactions, including dipole-dipole interactions and potentially hydrogen bonding if a suitable donor is present in the contacting phase. These interactions can be harnessed to control adhesion, lubrication, and molecular recognition at the interface. Furthermore, the nitro group is electrochemically active and can be reduced to an amino group, offering a pathway to further modify the surface chemistry in situ. oaepublish.com

Table 2: Predicted Influence of this compound SAMs on Surface Properties

| Surface Property | Predicted Effect of Nitrophenoxy Terminus | Rationale |

| Wettability | Increased hydrophilicity | The polar nitro and ether groups will increase the surface energy, leading to lower contact angles with polar liquids like water. |

| Adhesion | Enhanced adhesion for polar molecules | The dipole moment of the nitrophenoxy group can lead to stronger adhesive forces with polar materials. |

| Chemical Reactivity | Amenable to further chemical modification | The nitro group can be chemically reduced to an amine, providing a reactive site for subsequent functionalization. oaepublish.com |

| Electrochemical Potential | Altered surface potential | The strong dipole moment of the terminal group will create a significant surface potential. nih.gov |

Chemical Probe and Building Block Development

The reactivity of the thiol and nitrophenoxy groups in this compound makes it a potentially valuable molecule in the development of chemical probes and as a versatile building block in synthetic chemistry.

Precursor for Activated Building Blocks in Synthetic Libraries

In the construction of synthetic libraries, the use of activated building blocks is a common strategy to facilitate the rapid and efficient assembly of a diverse range of molecules. The 4-nitrophenoxy group is a well-known leaving group in nucleophilic aromatic substitution reactions. ccspublishing.org.cn This property can be exploited to position this compound as a precursor for activated building blocks.

The synthetic utility stems from the ability of the thiol group to be attached to a molecular scaffold of interest. The resulting molecule, now bearing a nitrophenoxy ether, can then be subjected to a nucleophilic displacement reaction where the nitrophenoxy group is replaced by another functional group. This approach allows for the introduction of a variety of functionalities at a specific position in a molecule. The reaction of p-nitrophenyl acetate (B1210297) with thiols, for instance, is a well-documented transformation that highlights the reactivity of the nitrophenyl ester as a leaving group. acs.org

The efficiency of such a strategy would depend on the specific reaction conditions and the nature of the nucleophile. The general principle is outlined in the following hypothetical reaction scheme:

Scaffold-SH + Br-CH₂CH₂-O-Ph-NO₂ → Scaffold-S-CH₂CH₂-O-Ph-NO₂ Scaffold-S-CH₂CH₂-O-Ph-NO₂ + Nu⁻ → Scaffold-S-CH₂CH₂-Nu + ⁻O-Ph-NO₂

Where "Scaffold" represents a core molecular structure and "Nu⁻" is a nucleophile.

Chemical Tools for Macromolecular Modification

The modification of macromolecules, such as proteins and polymers, is crucial for a wide range of applications in biotechnology and materials science. researchgate.net Thiols are particularly useful functional groups for bioconjugation due to their nucleophilicity and selective reactivity. thermofisher.com this compound can be envisioned as a chemical tool for introducing a thiol group onto a macromolecule or for linking different molecules together.

One potential application is in the modification of proteins. While direct reaction of the ether linkage with functional groups on a protein is not straightforward, the molecule could be used in a multi-step process. For example, the thiol group could be protected, and the nitrophenoxy group could be derivatized to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which could then react with primary amines (e.g., lysine residues) on a protein. Subsequent deprotection of the thiol would yield a protein with a newly introduced sulfhydryl group, which could then be used for further conjugation reactions.

Alternatively, the reactivity of activated nitrophenyl esters with thiols can be harnessed. A macromolecule could be functionalized with a nitrophenoxy-activated ester, which would then readily react with the thiol group of this compound to form a stable thioether linkage. This would result in the macromolecule being tagged with a terminal thiol group, ready for subsequent modifications. The reaction of heteroaryl nitriles with bis-thiols has been explored for protein modification, demonstrating the utility of thiol-based conjugation chemistry. chemrxiv.orgnih.gov

Table 3: Potential Applications of this compound in Macromolecular Modification

| Application | Description | Potential Advantage |

| Thiolation of Proteins | Introduction of a free thiol group onto a protein surface. | Allows for site-specific conjugation with thiol-reactive probes or other molecules. |

| Polymer Functionalization | Incorporation of a thiol group at the terminus or along the backbone of a polymer. | Enables post-polymerization modification and the creation of functional materials. researchgate.net |

| Crosslinking Agent | Linking two macromolecules together. | The thiol and a derivatized nitrophenoxy group could serve as two reactive handles for crosslinking. |

| Surface Immobilization of Biomolecules | Attaching biomolecules to a surface functionalized with a SAM of this compound. | The activated nitrophenoxy surface could react with nucleophilic groups on the biomolecule. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-(4-Nitrophenoxy)ethanethiol and its derivatives. While traditional synthetic routes may be effective, they often rely on harsh reagents and produce significant waste. The principles of green chemistry offer a roadmap for future synthetic explorations.

Key areas of investigation could include:

Catalyst-Free and Solvent-Free Approaches: Exploring mechanochemistry, such as ball milling, and solid-state reactions could significantly reduce the reliance on hazardous solvents and catalysts, leading to cleaner and more atom-economical processes. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have the potential to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scalability, making them an attractive platform for the industrial production of this compound.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, aligning with the goals of sustainable chemistry.

| Synthetic Approach | Potential Advantages |

| Catalyst-Free/Solvent-Free | Reduced waste, lower environmental impact, increased atom economy. |

| Microwave/Ultrasound-Assisted | Faster reaction times, higher yields, lower energy consumption. |

| Flow Chemistry | Precise process control, enhanced safety, scalability. |

| Bio-catalysis | High selectivity, mild reaction conditions, sustainability. |

Investigation of Advanced Catalytic Roles and Coordination Complex Design

The presence of both a soft thiol donor and a potential oxygen donor from the nitro group makes this compound an intriguing ligand for the design of novel coordination complexes and catalysts.

Future research in this area should explore:

Homogeneous Catalysis: The development of well-defined metal complexes incorporating this compound as a ligand could lead to novel catalysts for a variety of organic transformations. The electronic properties of the nitrophenoxy group can be tuned to modulate the catalytic activity of the metal center. Metal ions are known to catalyze the oxidation of thiols, and complexes of this compound could exhibit unique catalytic mechanisms. rsc.org

Heterogeneous Catalysis: Immobilizing complexes of this compound onto solid supports could lead to robust and recyclable heterogeneous catalysts. The thiol group provides a strong anchoring point to various materials.

Metal-Ligand Cooperation: Investigating the potential for the thiol and nitrophenoxy groups to participate directly in catalytic bond activation processes, a concept known as metal-ligand cooperation, could lead to the discovery of highly efficient catalytic systems for challenging reactions like dehydrogenation. nih.gov

Coordination Polymer Design: The bifunctional nature of this compound could be exploited to construct coordination polymers with interesting structural motifs and potential applications in areas such as gas storage and separation.

Integration into Smart Materials with Responsive Properties

The incorporation of this compound into polymeric structures opens up exciting possibilities for the creation of "smart" materials that can respond to external stimuli. The nitro group, in particular, is known to impart stimuli-responsive properties.

Future research directions include:

Photo-responsive Materials: The nitroaromatic group can undergo photochemical transformations, suggesting that polymers functionalized with this compound could exhibit photo-responsive behavior, such as changes in solubility, conformation, or color upon irradiation with light.

Thermo-responsive Polymers: By copolymerizing this compound with monomers known to exhibit temperature-dependent solubility, it may be possible to create novel thermo-responsive polymers. The polarity of the nitrophenoxy group could influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the resulting polymer. nih.govsciopen.comrsc.orgmdpi.comnih.gov

pH-Responsive Systems: The acidity of the thiol proton and the potential for protonation/deprotonation of the nitro group under different pH conditions could be harnessed to create pH-sensitive hydrogels and drug delivery systems. nih.gov

Redox-Responsive Materials: The thiol group is susceptible to oxidation to form disulfides, and the nitro group can be reduced. This redox activity could be utilized to design materials that change their properties in response to the redox environment, which is particularly relevant for biomedical applications.

| Stimulus | Potential Application |

| Light | Photo-patterning, light-controlled drug release. |

| Temperature | Injectable hydrogels, smart surfaces for cell culture. |

| pH | pH-triggered drug delivery, sensors. |

| Redox | Biologically-triggered material degradation, redox sensors. |

Development of High-Throughput Screening Methodologies for Reactivity and Application Discovery

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of large libraries of compounds or reaction conditions. drugtargetreview.comewadirect.comyoutube.com

Future efforts in this area should focus on:

Reactivity Profiling: Developing assays to rapidly screen the reactivity of the thiol group of this compound with a diverse range of electrophiles. This would provide a comprehensive understanding of its chemical space and potential for covalent modification of biomolecules or materials. nih.gov

Catalyst Discovery: Implementing HTS to screen libraries of metal precursors and ligands in combination with this compound to identify novel catalytic systems for specific transformations.

Functional Material Discovery: Utilizing HTS to screen for the effects of incorporating this compound into different polymer backbones on material properties such as stimuli-responsiveness or self-assembly.

Fluorescence-Based Assays: Designing fluorescent probes that can report on the reaction of the thiol group, enabling rapid and sensitive screening in a microplate format. nih.gov

Deepening Theoretical Understanding through Advanced Computational Models

Advanced computational modeling will be an indispensable tool for guiding experimental work and gaining a deeper understanding of the structure, properties, and reactivity of this compound.

Future computational studies should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, molecular orbitals (HOMO, LUMO), and reactivity indices of this compound. This can provide insights into its nucleophilicity, electrophilicity, and potential reaction pathways. nih.govscienceacademique.comnih.govscienceopen.comresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and energy barriers of potential reactions involving this compound, aiding in the design of more efficient synthetic routes and catalysts. researchgate.netbohrium.comepa.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with solvents or other molecules. For polymers incorporating this moiety, MD simulations can predict their self-assembly behavior and response to external stimuli. mdpi.comarxiv.orgrsc.orgmdpi.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Models: By building QSAR models, it may be possible to predict the biological activity or material properties of derivatives of this compound based on their structural features.

| Computational Method | Key Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity prediction. |

| Reaction Mechanism Modeling | Transition states, energy barriers, reaction pathways. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, self-assembly. |

| QSAR | Prediction of biological activity and material properties. |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Nitrophenoxy)ethanethiol, and how can purity be maximized?

Methodological Answer:

- Synthesis : React 4-nitrophenol with a thiol-containing ethylene derivative (e.g., 2-chloroethanethiol) via nucleophilic aromatic substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the phenol and facilitate substitution .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via TLC (Rf ~0.3–0.5) and HPLC (>95% purity).

- Characterization : Validate structure using (δ 8.2–8.4 ppm for aromatic protons, δ 1.5–2.5 ppm for thiol-protected protons) and FTIR (S–H stretch at ~2550 cm) .

Q. How does the nitro group influence the thiol’s reactivity in nucleophilic reactions?

Methodological Answer:

- Acidity Enhancement : The electron-withdrawing nitro group increases thiol acidity (lower pKa). Titrate with NaOH to determine exact pKa (expected ~6–7 compared to ~9–10 for unsubstituted ethanethiols) .

- Reactivity Assays : Compare nucleophilic substitution rates with alkyl halides (e.g., methyl iodide) in buffered aqueous/organic media. Monitor via UV-Vis (e.g., nitro group absorbance at 400 nm) or GC-MS for product formation .